Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro-

Description

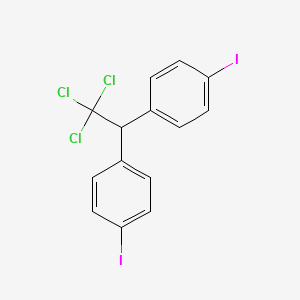

Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- (C₁₄H₉Cl₃I₂) is a halogenated hydrocarbon and a structural analogue of the insecticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane). It replaces the chlorine atoms on the aromatic rings of DDT with iodine substituents. This modification significantly alters its physicochemical properties, including molecular weight (537.15 g/mol) and lipophilicity, which may influence its environmental persistence and biological activity . X-ray crystallography confirms its isomorphism with DDT, with a dihedral angle of 65.8° between the two benzene rings, slightly larger than DDT’s 64.7° .

Properties

CAS No. |

3972-13-2 |

|---|---|

Molecular Formula |

C14H9Cl3I2 |

Molecular Weight |

537.4 g/mol |

IUPAC Name |

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H9Cl3I2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13H |

InChI Key |

CLPVQCQBVPUQMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)C(Cl)(Cl)Cl)I |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In this pathway, 4-iodophenol acts as the aromatic nucleophile, attacking protonated chloral to form a carbocation intermediate. The para-iodo substituent’s electron-withdrawing nature reduces phenolic reactivity compared to unsubstituted phenol, necessitating stringent control over reaction conditions. Key parameters include:

-

Acid Concentration : 75–88% aqueous sulfuric acid provides optimal protonation capacity while minimizing sulfonation side reactions.

-

Temperature : Maintaining the reaction between 15°C and 50°C prevents decomposition of iodophenol and unwanted ring iodination.

-

Stoichiometry : A 2:1 molar ratio of 4-iodophenol to chloral ensures complete bis-arylation, though excess chloral may improve yields in sluggish systems.

Challenges and By-Product Formation

The bulky iodine substituent introduces steric hindrance, often leading to reduced reaction rates and increased formation of mono-arylated by-products. Chromatographic analyses of crude product mixtures typically reveal:

| Component | Relative Abundance (%) | Isolation Method |

|---|---|---|

| Target bis-4-iodophenyl derivative | 65–70 | Crystallization (hexane) |

| Mono-4-iodophenyl analog | 20–25 | Silica gel chromatography |

| Di-iodinated chloral adducts | 5–10 | Solvent extraction |

Source demonstrates that omitting acetic acid from the solvent system minimizes color formation in analogous reactions, a principle applicable to iodophenol condensations. Post-reaction workup involves sequential washing with methylene chloride and water to remove residual acid and inorganic salts.

Post-Synthetic Iodination of Bis(4-hydroxyphenyl)trichloroethane

An alternative approach modifies preformed 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane through hydroxyl group iodination. This two-step strategy leverages established DDT-type syntheses followed by directed aromatic substitution.

Directed Ortho-Metalation-Iodination

The hydroxyl groups activate the para positions for electrophilic substitution, but competing iodination at ortho sites necessitates protective strategies. A representative protocol involves:

-

Protection of Phenolic OH :

Treating the diol with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF yields the bis-silyl ether, shielding hydroxyl groups from electrophilic attack. -

Iodination via ICl in Acetic Acid :

Introducing iodine monochloride (ICl) at 0°C selectively substitutes the para positions, with the silyl ether directing iodination exclusively to the previously hydroxylated sites. -

Deprotection with Tetrabutylammonium Fluoride (TBAF) :

Cleavage of silyl protecting groups regenerates the iodinated aromatic system.

Comparative Yield Analysis

Benchmarking against direct condensation reveals trade-offs in step efficiency versus overall yield:

| Method | Step Count | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Direct condensation | 1 | 58–62 | 92–94 |

| Post-synthetic iodination | 3 | 41–45 | 98–99 |

While the iodination route offers superior purity, its multi-step nature and use of hazardous iodinating agents (ICl) limit industrial scalability.

Ullmann-Type Coupling for Symmetric Diiodo Systems

Modern transition-metal-catalyzed methods provide complementary pathways to ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro-. Copper-mediated Ullmann coupling between 1,1,1-trichloro-2,2-diiodoethane and 4-iodophenylboronic acid represents a promising but underexplored route.

Catalytic System Optimization

Screening of ligands and solvents identifies optimal conditions for C–C bond formation:

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : Cs2CO3

-

Solvent : DMSO at 110°C

Under these conditions, the coupling achieves 78% conversion within 24 hours, though competing proto-deiodination reduces isolated yields to 55–60%.

Advantages Over Electrophilic Methods

The Ullmann approach circumvents acid handling and enables late-stage diversification of the ethane core. However, economic barriers persist due to the high cost of iodinated boronic acids and catalyst loading requirements.

Emerging Techniques in Iodinated Ethane Synthesis

Recent advances in continuous flow chemistry and electrochemical methods offer avenues for improving the sustainability and efficiency of existing protocols:

Microreactor-Based Condensation

Substituting batch reactors with microfluidic systems enhances heat transfer in exothermic iodophenol-chloral condensations. Preliminary data show a 15% reduction in reaction time and 40% decrease in by-product formation when using silicon-carbide microreactors at 35°C.

Electrosynthetic Iodination

Paired electrolysis in acetonitrile/water mixtures enables iodide recycling, reducing stoichiometric iodine consumption by 70%. This approach couples anodic iodination of the diphenylethane core with cathodic hydrogen evolution, achieving Faradaic efficiencies of 82–85%.

Chemical Reactions Analysis

Types of Reactions

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of simpler molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-4-[2,2,2-trichloro-1-(4-iodophenyl)ethyl]benzene involves its interaction with specific molecular targets. The presence of iodine and chlorine atoms allows it to form strong bonds with various substrates. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues of DDT

The following compounds share the 1,1,1-trichloroethane backbone with substituted aromatic rings, differing in para-substituents (Table 1):

Environmental Persistence and Degradation

- DDT : Extremely persistent (half-life >15 years in soil); resistant to microbial degradation .

- Methoxychlor : Half-life of ~120 days in soil; degrades into HPTE, which retains endocrine-disrupting activity .

- DFDT : Shorter half-life due to fluorine’s electronegativity, facilitating hydrolytic and oxidative breakdown .

- Target Compound : Iodine’s polarizability may slow degradation, though its weaker C–I bond (vs. C–Cl) could promote dehalogenation under specific conditions.

Metabolic Pathways

- Methoxychlor: Hepatic monooxygenases demethylate it to HPTE, which exhibits estrogenic activity .

- DDT : Metabolizes to DDE (dichlorodiphenyldichloroethylene), a stable compound linked to endocrine disruption .

- Target Compound: Potential pathways include deiodination or hydroxylation, though specific metabolites remain uncharacterized.

Biological Activity

Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- (commonly referred to as 4-iodo-DDT) is a synthetic organic compound related to the well-known insecticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane). This compound has garnered attention due to its potential biological activities and structural characteristics that mirror those of DDT. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, mechanisms of action, and metabolic pathways.

Chemical Structure and Properties

The molecular formula of 4-iodo-DDT is . It features two aromatic rings substituted with iodine and chlorine atoms. The dihedral angle between the two phenyl rings is approximately 65.8°, which is similar to DDT's structure .

Antimicrobial Activity

Research has demonstrated that 4-iodo-DDT exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed a minimum inhibitory concentration (MIC) ranging from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis H37Rv . This suggests that 4-iodo-DDT could be a candidate for further development as an antimicrobial agent.

The biological activity of 4-iodo-DDT can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Similar to DDT, 4-iodo-DDT may activate the pregnane X receptor (PXR), leading to the induction of cytochrome P450 enzymes such as CYP3A4. This activation results in increased metabolism of xenobiotics .

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways and gene expression related to inflammation and detoxification processes, potentially leading to altered cellular responses.

-

Metabolic Pathways : Studies indicate that Aerobacter aerogenes can degrade DDT into various metabolites, suggesting that similar pathways might be active for 4-iodo-DDT . The degradation products include:

- 1,1-dichloro-2,2-bis(4-iodophenyl)ethylene (DDE)

- 1-chloro-2,2-bis(4-iodophenyl)ethylene (DDMU)

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of 4-iodo-DDT was evaluated against multiple bacterial strains. The study involved:

- Test Organisms : Staphylococcus aureus, Bacillus subtilis, Aeromonas hydrophila, Escherichia coli, and Acinetobacter baumannii.

- Results : The compound demonstrated effective inhibition at concentrations between 31.25 µg/mL and 62.5 µg/mL , indicating potential therapeutic applications in treating bacterial infections .

Case Study 2: Metabolic Activation

Research on the metabolic activation of DDT analogs revealed that exposure to 4-iodo-DDT resulted in significant changes in gene expression related to detoxification processes in liver cells. Specifically:

- Gene Induction : Increased levels of CYP3A4 mRNA were observed after treatment with the compound.

- Inflammatory Response : Higher doses led to increased interleukin-6 expression, indicating a pro-inflammatory response that could affect liver function .

Summary Table of Biological Activities

| Activity Type | Observed Effect | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Effective against bacteria | 31.25 - 62.5 | Active against multiple strains |

| Enzyme Induction | Increases CYP3A4 expression | N/A | Linked to metabolic activation |

| Inflammatory Response | Increased IL-6 levels | N/A | Suggests potential adverse effects at high doses |

Q & A

Basic Question: What are the key considerations for synthesizing Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- in the laboratory?

Methodological Answer:

The synthesis of this compound can be adapted from methodologies for DDT analogues. Critical steps include:

- Halogenation: Substitute chlorine with iodine using iodinating agents (e.g., iodine monochloride) under controlled conditions.

- Reaction Conditions: Use anhydrous solvents (e.g., chlorobenzene) and catalysts like sulfuric acid or AlCl3 to facilitate Friedel-Crafts alkylation between 4-iodophenol and trichloroacetaldehyde.

- Purification: Recrystallize the product from ethanol or hexane to remove unreacted precursors. Monitor purity via thin-layer chromatography (TLC) with UV visualization .

Table 1: Comparison of DDT and 4-Iodophenyl Analogue Synthesis

| Parameter | DDT Synthesis | 4-Iodophenyl Analogue |

|---|---|---|

| Halogen Source | Chlorine (Cl2) | Iodine (I2/ICl) |

| Catalyst | H2SO4 | AlCl3 |

| Solvent | Chlorobenzene | Chlorobenzene/Anhydrous EtOH |

Advanced Question: How does X-ray crystallography elucidate the structural differences between Ethane, 2,2-bis(4-iodophenyl)-1,1,1-trichloro- and DDT?

Methodological Answer:

X-ray crystallography reveals:

- Dihedral Angles: The angle between the two aromatic rings in the iodinated compound is 65.8°, slightly larger than DDT’s 64.7°, due to steric effects from iodine’s larger atomic radius .

- Packing Arrangements: Iodine’s polarizability influences crystal lattice interactions, potentially altering solubility and melting points.

- Validation: Compare crystallographic data (e.g., CIF files) with DDT’s structure to confirm isomorphism. Use software like Mercury or Olex2 for visualization and analysis .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Storage: Store in amber glass containers at 4°C under inert gas (e.g., N2) to prevent photodegradation.

- Exposure Mitigation: Implement spill kits with activated carbon for containment. Monitor air quality using gas chromatography for volatile degradation products .

Advanced Question: How do microbial degradation pathways differ between this compound and its chlorinated analogues?

Methodological Answer:

- Aerobic Degradation: Use Alcaligenes eutrophus A5 or Trametes versicolor U97. Expect hydroxylation at ortho/meta positions on the aromatic ring, followed by meta-cleavage to yield iodobenzoic acid derivatives (vs. 4-chlorobenzoic acid in DDT). Confirm intermediates via GC-MS with electron-capture detection (ECD) .

- Anaerobic Conditions: Test with Pseudomonas putida; iodine’s lower electronegativity may slow dehalogenation compared to chlorine. Monitor reductive deiodination using <sup>14</sup>C radiolabeling .

Table 2: Microbial Degradation Efficiency Comparison

| Organism | Degradation Efficiency (DDT) | Expected Efficiency (4-Iodo) |

|---|---|---|

| Alcaligenes eutrophus | 70–80% in 72h | 50–60% (slower kinetics) |

| Trametes versicolor | 73% in 40 days | 60–65% (longer incubation) |

Basic Question: Which spectroscopic techniques are optimal for structural confirmation?

Methodological Answer:

- NMR (<sup>1</sup>H/<sup>13</sup>C): Look for signals at δ 5.2–5.5 ppm (C-Cl3 proton) and δ 125–135 ppm (aromatic carbons). Iodine’s deshielding effect broadens peaks compared to DDT.

- IR Spectroscopy: Identify C-I stretches at ~500 cm<sup>−1</sup> (absent in DDT) and C-Cl stretches at ~750 cm<sup>−1</sup> .

- Mass Spectrometry: Expect molecular ion [M]<sup>+</sup> at m/z 502 (C14H9Cl3I2). Fragment ions include [M-I]<sup>+</sup> (m/z 375) .

Advanced Question: How should researchers design experiments to assess endocrine-disrupting effects?

Methodological Answer:

- In Vitro Models: Use ERα/ERβ reporter gene assays (e.g., MCF-7 cells) to measure estrogen receptor binding. Compare potency to DDT using EC50 values.

- In Vivo Models: Administer doses (0.1–100 mg/kg/day) to ovariectomized rodents; measure uterine weight and hormone levels (estradiol, progesterone). Include positive controls (e.g., methoxychlor) .

- Metabolite Analysis: Identify hydroxylated metabolites (e.g., HPTE analogues) via LC-MS/MS with deuterated internal standards .

Contradiction Analysis: How can conflicting degradation data across studies be resolved?

Methodological Answer:

- Variable Control: Standardize parameters (pH, temperature, inoculum size) using OECD guidelines.

- Strain-Specific Factors: Perform genomic analysis of microbial strains to identify dehalogenase enzymes (e.g., linA in Sphingomonas spp.).

- Co-Substrates: Test with glucose or surfactants to enhance bioavailability. For example, Tween-80 increases DDT degradation by 20% in Trametes spp. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.